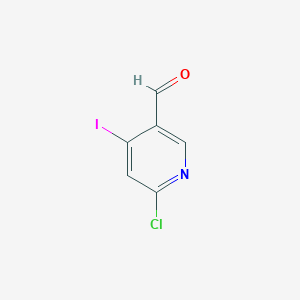

6-Chloro-4-iodonicotinaldehyde

Description

Importance of Halogenated Pyridine (B92270) Systems in Advanced Organic Chemistry

Halogenated pyridines are fundamental building blocks in the synthesis of a wide range of valuable products, including pharmaceuticals, agrochemicals, and specialized ligands for metal catalysis. uva.nluwindsor.ca The pyridine ring, an electron-deficient aromatic system, presents unique challenges and opportunities in synthesis. Its electronic nature makes it less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions. uva.nl

Modern synthetic chemistry has developed sophisticated methods to address these challenges. The introduction of halogens onto the pyridine ring is a critical step, as the carbon-halogen bond serves as a versatile handle for further functionalization. uva.nl These bonds are pivotal for engaging in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. uwindsor.calibretexts.org Such reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high precision and regioselectivity. libretexts.org The presence of a halogen activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, another key transformation in building molecular complexity. nih.gov The ability to selectively functionalize the pyridine core has made halopyridines indispensable intermediates in the assembly of complex molecular architectures. uwindsor.ca

The Nicotinaldehyde Scaffold as a Versatile Synthon in Chemical Research

Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives are highly valuable synthons—compact, functional units used as building blocks for more complex molecules. sigmaaldrich.com The aldehyde group is one of the most versatile functional groups in organic chemistry, readily participating in a wide array of chemical transformations. These include:

Condensation reactions: Formation of Schiff bases (imines) through reaction with primary amines, a common step in the synthesis of various heterocyclic systems. nih.govnih.govresearchgate.net

Wittig-type reactions: Conversion of the aldehyde to an alkene.

Reductions: Formation of primary alcohols.

Oxidations: Formation of carboxylic acids. bldpharm.com

Nucleophilic additions: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

The combination of the reactive aldehyde with the synthetically useful pyridine ring makes the nicotinaldehyde scaffold a powerful tool. Its derivatives have been employed in the synthesis of compounds with significant biological activity and in the construction of complex heterocyclic frameworks. nih.govgoogle.com For instance, a patent describes the use of 2-chloro-4-iodonicotinaldehyde (B111964) in a Suzuki coupling reaction, highlighting the utility of the halogenated nicotinaldehyde framework in building biaryl structures, which are common motifs in drug discovery. google.com

Specific Research Focus on 6-Chloro-4-iodonicotinaldehyde: Unique Reactivity and Synthetic Potential

The compound this compound is a trifunctional building block that, while commercially available, remains largely unexplored in dedicated academic literature. Its synthetic potential lies in the differential reactivity of its three functional groups: the iodo group at the C4 position, the chloro group at the C6 position, and the aldehyde group at the C3 position.

This distinct electronic and steric arrangement allows for a high degree of selective, sequential modification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. uwindsor.ca This reactivity difference is a well-established principle, enabling the selective functionalization of the C4 position while leaving the C6-chloro and C3-aldehyde groups intact. Subsequently, the less reactive chloro group can be targeted for nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction. The aldehyde remains available for a host of transformations at any stage of a synthetic sequence. This orthogonal reactivity makes this compound a highly valuable, yet underutilized, synthon for the rapid assembly of complex, substituted pyridine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1289121-44-3 bldpharm.com |

| Molecular Formula | C₆H₃ClINO |

| Molecular Weight | 267.45 g/mol |

Table 2: Predicted Synthetic Reactivity of this compound

| Functional Group | Position | Predicted Reactivity / Potential Reactions |

|---|---|---|

| Iodo | C4 | High: Primary site for Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). uwindsor.cagoogle.com |

| Chloro | C6 | Moderate: Site for nucleophilic aromatic substitution (SNAr) or secondary cross-coupling under more forcing conditions. nih.govresearchgate.net |

| Aldehyde | C3 | High: Site for condensation, reduction, oxidation, Wittig reactions, and nucleophilic addition. sigmaaldrich.com |

Current Gaps and Future Directions in Halogenated Pyridine Aldehyde Research

The primary gap in the research concerning this compound is the lack of systematic studies exploring its synthetic utility. While its potential can be inferred from the known chemistry of its constituent parts, detailed investigations into its reaction scope and the development of optimized protocols for its selective functionalization are absent from the literature.

Future research should focus on systematically exploiting the compound's unique reactivity profile. Key areas for investigation include:

Selective Cross-Coupling: A thorough exploration of various palladium- and copper-catalyzed cross-coupling reactions at the C-I bond to establish a library of 4-substituted-6-chloronicotinaldehydes.

Sequential Functionalization: Developing one-pot or sequential multi-step protocols that first modify the C4 position, then the C6 position, and finally the C3-aldehyde, showcasing the molecule's utility in creating highly diverse and complex structures from a single starting material.

Application in Target Synthesis: Utilizing this compound as a key intermediate in the synthesis of novel molecules with potential applications in medicinal chemistry, such as kinase inhibitors or other biologically active agents, and in materials science.

By systematically charting its reactivity and demonstrating its application, the chemical community can unlock the full potential of this versatile building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSXGKVQNFOUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265437 | |

| Record name | 3-Pyridinecarboxaldehyde, 6-chloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289121-44-3 | |

| Record name | 3-Pyridinecarboxaldehyde, 6-chloro-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289121-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 6-chloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 6 Chloro 4 Iodonicotinaldehyde

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine (B92270) Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. pearson.com The presence of halogen substituents significantly influences the reactivity and selectivity of these reactions.

Regioselectivity and Chemoselectivity in SNAr Reactions

In dihalogenated pyridine systems, the position of nucleophilic attack is governed by the electronic properties of the ring and the nature of the halogen substituents. For pyridines, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge in the intermediate can be delocalized onto the nitrogen atom. stackexchange.com However, the presence of multiple halogens introduces competition.

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In the case of 6-chloro-4-iodonicotinaldehyde, a nucleophile could potentially displace either the chlorine at C-6 or the iodine at C-4. The outcome is determined by a combination of factors including the carbon-halogen bond strength and the stability of the leaving group.

| Factor | Influence on Regioselectivity/Chemoselectivity |

| Position of Halogen | Attack is favored at C-2 and C-4 positions due to resonance stabilization of the intermediate. stackexchange.com |

| Nature of Halogen | The C-I bond is weaker than the C-Cl bond, making iodide a better leaving group. |

| Electron Withdrawing Groups | The aldehyde group at C-3 further activates the ring towards nucleophilic attack. |

Influence of Halogen Substituents on SNAr Pathways (e.g., fluoro vs. chloro vs. iodo)

The nature of the halogen substituent (F, Cl, Br, I) plays a pivotal role in the rate and mechanism of SNAr reactions. sci-hub.se While fluoride (B91410) is a poor leaving group, its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. sci-hub.se This often results in the first step of the SNAr mechanism, the formation of the Meisenheimer complex, being rate-determining. openstax.orglibretexts.org

Conversely, iodide is an excellent leaving group, and the carbon-iodine bond is weaker and more polarizable. mdpi.com In reactions involving iodo-substituted pyridines, the second step, the departure of the leaving group, is often the rate-determining step. sci-hub.se For this compound, the competition between the displacement of the chloro and iodo substituents will depend on the specific nucleophile and reaction conditions.

| Halogen | Electronegativity | Leaving Group Ability | Influence on SNAr Rate |

| F | High | Poor | Accelerates nucleophilic attack |

| Cl | Moderate | Good | Moderate reactivity |

| Br | Moderate | Good | Good reactivity |

| I | Low | Excellent | Facilitates leaving group departure |

Directed SNAr (dSNAr) Mechanisms in Ortho-Halogenated Systems

Recent research has uncovered a "directed" SNAr (dSNAr) mechanism, particularly in ortho-iodobenzamides, where the reaction proceeds with high ortho-specificity. rsc.orgrsc.org This reaction is facilitated by the presence of pyridine and does not necessitate a strong electron-withdrawing group on the aromatic substrate. rsc.orgrsc.org While this has been primarily studied in benzamide (B126) systems, the principles could be applicable to ortho-halogenated pyridine systems. In such a mechanism, an activating group, like the carboxamide, directs the nucleophilic attack to the ortho-halogen. The reaction proceeds chemoselectively, even in the presence of multiple halogens. rsc.orgrsc.org

Halogen Dance Reactions in Continuous Flow Systems

The "halogen dance" is a base-induced halogen migration reaction that can lead to the formation of regioisomers that are otherwise difficult to synthesize. researchgate.net The use of continuous flow technology has provided significant advantages in controlling these rapid and often complex reactions. nih.govnih.gov

Elucidation of Halogen Migration Pathways

In dihalopyridines, the halogen dance reaction can result in the migration of a halogen atom to a different position on the pyridine ring. nih.govnih.gov The mechanism involves the deprotonation of the pyridine ring by a strong base to form a pyridyllithium intermediate. This intermediate can then undergo a rearrangement where the halogen migrates, driven by the relative stability of the resulting organolithium species. nih.gov The precise pathway of migration is influenced by the nature of the halogens, the base used, and the reaction temperature. nih.govnih.gov Continuous flow systems allow for precise control over reaction time and temperature, enabling the selective formation of specific isomers. nih.govnih.gov

Reactivity of the Aldehyde Functionality in Polysubstituted Pyridines

The aldehyde group is a pivotal functional group in organic chemistry, characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and a hydrocarbyl group. Due to the polarization of the C=O bond, the carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In polysubstituted pyridines like this compound, the electronic properties of the pyridine ring, influenced by the halogen substituents, modulate the reactivity of the aldehyde functionality.

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of various organic compounds and coordination complexes. nih.govresearchgate.net The formation of a Schiff base from this compound proceeds through a nucleophilic addition-elimination mechanism.

The process is typically initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms a transient, unstable intermediate known as a carbinolamine. researchgate.netnih.gov The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the amine attack.

The general mechanism is outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine attacks the partially positive carbonyl carbon of this compound.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated.

Dehydration: The protonated hydroxyl group leaves as a water molecule, and the resulting carbocation is stabilized by the formation of a C=N double bond, yielding the final Schiff base product after deprotonation.

Below is a table summarizing typical conditions for Schiff base formation with substituted aldehydes.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Type |

| Substituted Aldehyde | Primary Amine | Acetic Acid (catalytic) | Ethanol | Reflux, 2-4 h | Schiff Base (Imine) |

| Aromatic Aldehyde | Aniline | None | Methanol | Stir at room temp, 1 h | Aromatic Imine |

| This compound | Substituted Aniline | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | Substituted N-aryl imine |

Enols and enolates are critical reactive intermediates in carbonyl chemistry. They are formed by the removal of a proton from the α-carbon (the carbon adjacent to the carbonyl group). libretexts.org The resulting enolate anion is a powerful nucleophile, stabilized by resonance that delocalizes the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com

General Principles of Enol/Enolate Formation:

Base-Catalyzed Formation: In the presence of a base, an α-hydrogen is abstracted to form an enolate ion. The equilibrium of this reaction depends on the strength of the base and the pKa of the α-hydrogen (typically ~16-20 for aldehydes). libretexts.org Strong bases like lithium diisopropylamide (LDA) can quantitatively convert a carbonyl compound to its enolate. libretexts.org

Acid-Catalyzed Formation: In acidic media, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogen. A weak base (like water or the conjugate base of the acid catalyst) can then remove the α-proton to form a neutral enol tautomer. libretexts.org

Alpha-Halogenation: Alpha-halogenation is a characteristic reaction of enols and enolates. The reaction involves the substitution of an α-hydrogen with a halogen (Cl, Br, or I). fiveable.me

Under acidic conditions, the enol tautomer forms first in the rate-determining step. libretexts.orglibretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂). Subsequent deprotonation of the carbonyl oxygen yields the α-halogenated product. libretexts.orglibretexts.orgopenstax.org

It is crucial to note that for this compound, this specific reaction mechanism is not directly applicable. The aldehyde functional group is attached directly to the pyridine ring at the C3 position. The adjacent "alpha-carbon" is the C4 position of the pyridine ring, which is substituted with an iodine atom and bears no hydrogen. Therefore, the compound lacks an α-hydrogen and cannot form an enol or enolate in the conventional manner, precluding the possibility of standard alpha-halogenation at that position.

Other Key Reaction Mechanisms Relevant to the Compound (e.g., reductive dehalogenation, hydrogenations)

Beyond the reactions of the aldehyde group, the halogen substituents and the pyridine ring itself are sites for important chemical transformations.

Reductive Dehalogenation: The carbon-halogen bonds in this compound can be cleaved through reduction. This process, known as reductive dehalogenation, replaces the halogen atom with a hydrogen atom. The relative reactivity of halogens in this reaction typically follows the order I > Br > Cl > F, meaning the carbon-iodine bond is the most susceptible to cleavage. Therefore, selective deiodination at the C4 position can often be achieved under controlled conditions, leaving the C6-chloro substituent intact.

Common methods for reductive dehalogenation include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). The mechanism involves the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis.

Metal/Acid Systems: Using metals like zinc or tin in the presence of an acid.

Hydride Reagents: Strong hydride reagents can also effect dehalogenation, although they may also reduce the aldehyde group.

Hydrogenation Reactions: Hydrogenation is a reduction reaction that can affect multiple sites on the this compound molecule.

Reduction of the Aldehyde: The aldehyde group can be selectively reduced to a primary alcohol (6-chloro-4-iodopyridin-3-yl)methanol. This is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The mechanism involves the nucleophilic transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Reduction of the Pyridine Ring: The aromatic pyridine ring can be hydrogenated to a piperidine (B6355638) ring under more forcing conditions, typically requiring high pressures of hydrogen gas and potent catalysts like rhodium or ruthenium.

Hydrogenolysis of Halogens: As mentioned above, catalytic hydrogenation can also lead to the cleavage of the C-I and C-Cl bonds (hydrogenolysis), replacing them with C-H bonds. The specific outcome depends heavily on the choice of catalyst, solvent, and reaction conditions.

A summary of potential reduction outcomes is presented in the table below.

| Reagent/Catalyst | Substrate Site Affected | Product Functional Group |

| Sodium Borohydride (NaBH₄) | Aldehyde | Primary Alcohol |

| Palladium on Carbon (Pd/C), H₂ (1 atm) | C-I Bond, Aldehyde | C-H Bond, Primary Alcohol |

| Zinc (Zn), Acetic Acid | C-I Bond | C-H Bond |

| Rhodium on Alumina (Rh/Al₂O₃), H₂ (high pressure) | Pyridine Ring, Aldehyde, Halogens | Piperidine Ring, Methyl Group, C-H Bonds |

Computational Chemistry Approaches for 6 Chloro 4 Iodonicotinaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods are employed to determine the optimized geometry, electronic properties, and potential energy surfaces of 6-Chloro-4-iodonicotinaldehyde.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic character of this compound is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state to an excited state. wikipedia.orgnih.gov In this compound, the electron-withdrawing effects of the chlorine atom, the iodine atom, the aldehyde group, and the nitrogen in the pyridine (B92270) ring influence the energies of these frontier orbitals. DFT calculations are used to visualize the spatial distribution of the HOMO and LUMO. The HOMO is typically localized on the more electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, highlighting regions prone to nucleophilic attack. wuxibiology.comnih.gov

Table 1: Illustrative Frontier Orbital Energies for this compound Calculated via DFT (Note: The following data is illustrative of typical DFT calculation results and is intended for demonstrative purposes.)

| Molecular Orbital | Energy (eV) |

| LUMO | -2.54 |

| HOMO | -6.89 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Prediction of Reactivity and Regioselectivity via FMO Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity and regioselectivity of chemical reactions. By analyzing the interactions between the HOMO of a nucleophile and the LUMO of an electrophile, the most likely pathways for a reaction can be determined. wuxibiology.com For this compound, FMO analysis can predict how it will react with various reagents.

The distribution of the LUMO across the molecule is of particular interest. The lobes of the LUMO indicate the sites most susceptible to nucleophilic attack. In this case, the aldehyde carbon and the carbon atoms of the pyridine ring bonded to the halogen substituents are expected to have significant LUMO coefficients. This suggests that nucleophiles would preferentially attack at these positions. Conversely, the distribution of the HOMO would indicate the molecule's behavior as a nucleophile in certain reactions.

Reaction Mechanism Elucidation: Transition State Identification and Energy Profiles

DFT calculations are instrumental in mapping out the entire energy landscape of a chemical reaction, providing a detailed mechanistic understanding. youtube.com This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the kinetic barrier to the reaction.

For a reaction involving this compound, such as a nucleophilic addition to the aldehyde group, DFT can be used to:

Identify the structure of the transition state: This reveals the geometry of the interacting molecules at the peak of the energy barrier.

Calculate the activation energy (Ea): This is the energy difference between the reactants and the transition state, which determines the reaction rate.

Construct a reaction energy profile: This profile plots the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. youtube.com This allows for a complete thermodynamic and kinetic characterization of the reaction mechanism.

Quantum Chemical Calculations for Advanced Spectroscopic Parameters

Quantum chemical methods are essential for the accurate prediction and interpretation of various spectroscopic data, which are used to confirm the structure and purity of synthesized compounds.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical calculations, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with high accuracy. idc-online.comnih.gov The standard deviation for chemical shifts calculated by DFT is often around 0.1 ppm. nih.gov

These predictions are valuable for:

Assigning experimental spectra: Computed shifts help in the unambiguous assignment of signals in complex experimental NMR spectra.

Distinguishing between isomers: Calculations can differentiate between potential isomers by predicting their distinct NMR signatures.

Structural verification: A strong correlation between the calculated and experimental NMR data provides powerful evidence for the proposed molecular structure.

Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Derivative (Note: This table illustrates the typical correlation between calculated and experimental data and is not specific to this compound.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1 | 7.85 | 7.82 |

| H-2 | 8.50 | 8.48 |

| H-3 | 9.98 | 9.95 |

Vibrational Frequency Analysis (IR) and Electronic Transitions (UV-Vis)

Vibrational Frequency Analysis (IR): DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. This analysis is crucial for identifying the characteristic vibrational bands associated with specific functional groups, such as the C=O stretch of the aldehyde, C-Cl, C-I, and the aromatic C-N stretching modes within the pyridine ring. mdpi.com

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands seen in Ultraviolet-Visible (UV-Vis) spectroscopy. libretexts.org The calculations yield the excitation energies and oscillator strengths for transitions, such as the n → π* and π → π* transitions. uzh.ch The predicted absorption maxima (λmax) help to interpret the experimental UV-Vis spectrum and understand the electronic structure of this compound.

Based on the provided outline and a thorough search for relevant scientific literature, it was not possible to find specific computational chemistry studies, such as molecular dynamics simulations or structure-reactivity relationship analyses, that have been conducted on the compound this compound.

Therefore, the generation of a detailed and scientifically accurate article adhering to the requested structure is not feasible at this time due to the absence of published research on the specified topics for this particular compound.

To provide the requested article, publicly available research data on the computational chemistry of this compound would be required.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 4 Iodonicotinaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 6-Chloro-4-iodonicotinaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of its covalent framework and stereochemistry.

¹H, ¹³C, and Heteronuclear 2D-NMR Techniques for Full Structural Assignment

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the aldehyde proton. The chemical shifts of the ring protons are influenced by the electronegativity and anisotropic effects of the substituents. The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The two pyridine (B92270) ring protons, H-2 and H-5, would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The H-2 proton is expected to be more deshielded than the H-5 proton due to the influence of the adjacent nitrogen atom and the aldehyde group.

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The aldehyde carbonyl carbon will be the most downfield signal, typically in the range of 190-200 ppm. The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the iodine (C-4) will be significantly shielded due to the heavy atom effect of iodine, while the carbon bearing the chlorine (C-6) will be deshielded.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.5 - 9.0 | - |

| H-5 | 7.8 - 8.2 | - |

| -CHO | 9.5 - 10.5 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 135 - 140 |

| C-4 | - | 95 - 105 |

| C-5 | - | 125 - 130 |

| C-6 | - | 155 - 160 |

Elucidation of Stereochemistry and Conformational Preferences

For this compound, the primary aspect of stereochemistry to consider is the conformational preference of the aldehyde group relative to the pyridine ring. Due to steric hindrance and electronic interactions, the aldehyde group may exist in a preferred conformation. Nuclear Overhauser Effect (NOE) spectroscopy, through 2D NOESY or ROESY experiments, can provide insights into the spatial proximity of atoms. For instance, an NOE between the aldehyde proton and the H-2 proton would suggest a conformation where these protons are close in space. Computational studies on related pyridine carboxaldehydes can also provide theoretical predictions of the most stable conformers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₃ClINO), the expected exact mass can be calculated with high precision.

The fragmentation pattern in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak would be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. metwarebio.com The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atoms. researchgate.net Common fragmentation pathways for this compound would likely include the loss of an iodine radical (I•), a chlorine radical (Cl•), and a carbon monoxide (CO) molecule from the aldehyde group. youtube.com The relative abundance of the fragment ions can provide clues about the stability of the resulting ions and radicals.

Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₆H₃³⁵ClINO⁺ | ~266.89 | Molecular Ion |

| [M+2]⁺ | C₆H₃³⁷ClINO⁺ | ~268.89 | Isotope Peak for Chlorine |

| [M-I]⁺ | C₆H₃ClNO⁺ | ~139.99 | Loss of Iodine |

| [M-Cl]⁺ | C₆H₄INO⁺ | ~232.93 | Loss of Chlorine |

| [M-CO]⁺ | C₅H₃ClIN⁺ | ~238.90 | Loss of Carbon Monoxide |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibration of the aromatic protons would be observed around 3000-3100 cm⁻¹. The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy would also show the characteristic vibrational modes. The symmetric ring breathing mode of the pyridine ring is often a strong band in the Raman spectrum. Due to the presence of the heavy iodine atom, certain vibrational modes involving the C-I bond may be enhanced in the Raman spectrum. Theoretical calculations using density functional theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aldehyde C=O Stretch | 1690 - 1715 (Strong) | 1690 - 1715 (Weak) |

| Aromatic C=C/C=N Stretch | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Multiple bands) |

| Ring Breathing | Weak/Absent | Strong |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Emission Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted pyridines. Pyridine itself exhibits π → π* and n → π* transitions. wikipedia.org The presence of the aldehyde group, which is a chromophore, and the halogen substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine. The π → π* transitions are typically more intense than the n → π* transitions. The solvent can also influence the position of the absorption maxima.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformational preference of the aldehyde group in the solid state.

Furthermore, X-ray crystallography would elucidate the supramolecular structure, showing how the molecules pack in the crystal lattice. Intermolecular interactions such as halogen bonding (C-I···N or C-I···O) and π-π stacking interactions are likely to play a significant role in the crystal packing of this molecule, given the presence of the iodine atom and the aromatic ring. The study of such interactions is crucial for understanding the material properties of the compound.

No Chiroptical Spectroscopic Data Currently Available for this compound Derivatives

A comprehensive review of scientific literature reveals a notable absence of research on the synthesis and chiroptical spectroscopic analysis of chiral derivatives of this compound. Consequently, detailed research findings, including data on advanced spectroscopic and structural elucidation, are not available for this specific class of compounds.

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration and conformational analysis of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. However, the application of these techniques is predicated on the existence of chiral derivatives of the compound .

Extensive searches of chemical and spectroscopic databases have yielded no published studies detailing the introduction of a chiral center into the this compound scaffold. As a result, no experimental or computationally predicted chiroptical data has been reported. The scientific community has yet to explore this specific area, and therefore, an article detailing the chiroptical properties of these derivatives cannot be generated at this time.

While the principles of chiroptical spectroscopy are well-established and have been applied to a wide array of chiral molecules, including various pyridine derivatives, the absence of synthesized chiral derivatives of this compound means there is no specific data to report or analyze within the framework of the requested article outline.

Role of 6 Chloro 4 Iodonicotinaldehyde As a Key Synthetic Building Block

Precursor for Highly Functionalized Pyridine (B92270) Derivatives

The substituted pyridine core is a ubiquitous motif in pharmaceuticals and functional materials. 6-Chloro-4-iodonicotinaldehyde serves as an excellent starting material for creating highly decorated pyridine derivatives due to the differential reactivity of its functional groups. The aldehyde can undergo a wide range of classical transformations, while the two different halogen atoms allow for selective metal-catalyzed cross-coupling reactions.

The presence of both chloro and iodo substituents on the pyridine ring is a key feature of this compound, enabling the programmed synthesis of polyarylated pyridines. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective, stepwise functionalization.

Initially, a Suzuki, Stille, or Sonogashira coupling can be performed at the C4-position (iodo) under conditions that leave the C6-position (chloro) intact. Following this first coupling, the reaction conditions can be altered (e.g., by changing the catalyst, ligand, or temperature) to facilitate a second cross-coupling reaction at the C6-chloro position. This sequential approach provides a powerful strategy for introducing two different aryl or other organic fragments onto the pyridine scaffold in a controlled manner.

Table 1: Orthogonal Reactivity of Halogen Substituents

| Position | Halogen | Relative Reactivity (Pd-Catalyzed Coupling) | Potential Coupling Reactions |

|---|---|---|---|

| C4 | Iodine | High | Suzuki, Sonogashira, Heck, Stille, Negishi |

This sequential functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient construction of complex molecules that would be difficult to access through other means.

The aldehyde group of this compound is a crucial functional handle for the construction of fused ring systems. Through condensation reactions with various nucleophiles, additional rings can be annulated onto the pyridine core.

Naphthyridines: The Friedländer annulation is a classic method for synthesizing quinoline (B57606) and naphthyridine structures. In this reaction, an o-aminoaryl aldehyde or ketone condenses with a compound containing an active methylene (B1212753) group. While this compound itself is not an amino-aldehyde, it can be readily converted into one. For instance, the chloro group could be substituted by an amino group via a Buchwald-Hartwig amination, or the iodo group could be transformed, setting the stage for a subsequent Friedländer-type cyclization to form a naphthyridine ring system. rsc.orgresearchgate.netrsc.org The aldehyde would react with a suitable ketone or other carbonyl compound to form the new fused ring.

Azetidinones: The aldehyde functionality is a key precursor for the synthesis of β-lactams (azetidin-2-ones) via the Staudinger synthesis. mdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com The aldehyde of this compound can be easily converted to an imine by condensation with a primary amine. The resulting imine can then be reacted with a ketene (often generated in situ from an acyl chloride and a tertiary base) to form the four-membered azetidinone ring. derpharmachemica.comnih.gov This provides a direct route to pyridine-substituted β-lactams, a class of compounds with significant interest in medicinal chemistry. derpharmachemica.comglobalresearchonline.net

Scaffold for Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukcam.ac.uk A key strategy in DOS is the use of a central scaffold that possesses multiple, orthogonally reactive functional groups, allowing for the attachment of various building blocks in a combinatorial fashion. nih.gov

This compound is an ideal scaffold for DOS. Its three distinct points of modification (iodo, chloro, and aldehyde groups) can be addressed with different classes of chemical reactions, leading to a rapid generation of molecular diversity. cam.ac.uk A synthetic campaign could involve:

Step 1 (C4-position): A set of boronic acids is coupled at the iodo position using Suzuki conditions.

Step 2 (C6-position): A set of amines is then coupled at the chloro position using Buchwald-Hartwig amination.

Step 3 (C3-position): The aldehyde is finally diversified using reactions like reductive amination, Wittig olefination, or condensation reactions.

This three-step sequence, using different building blocks at each stage, can generate a large and structurally diverse library of compounds from a single, readily accessible starting material.

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Nicotinonitrile and by extension, nicotinaldehyde-based scaffolds are recognized as essential starting points for the development of new therapeutic agents. ekb.egnih.gov The specific substitution pattern of this compound offers medicinal chemists a template to explore structure-activity relationships (SAR) systematically.

The halogens at the C4 and C6 positions can serve not only as synthetic handles but also as important binding motifs. Halogen bonding is an increasingly recognized non-covalent interaction that can influence ligand-protein binding affinity and selectivity. By replacing the iodo and chloro groups with different substituents, or retaining them in the final molecule, chemists can probe interactions within a biological target's binding site. The aldehyde allows for the introduction of various side chains that can occupy different pockets of a receptor or enzyme active site.

The development of functional organic molecules for materials science or as biological probes requires precise control over their electronic and steric properties. The stepwise and selective functionalization of this compound provides a pathway to create complex molecules with finely tuned characteristics.

For example, by introducing electron-donating or electron-withdrawing groups through cross-coupling reactions, the electronic properties of the pyridine ring can be systematically modulated. This can affect the molecule's photophysical properties (e.g., fluorescence), its redox potential, or its pKa. The aldehyde group can be used to attach the pyridine core to other molecular systems, such as polymers, surfaces, or other chromophores. This synthetic flexibility makes this compound a valuable building block for creating bespoke molecules designed for specific applications.

Intermediate in the Synthesis of Agrochemical Research Compounds

Halogenated pyridines are a critical class of compounds in the agrochemical industry. chemrxiv.orgnih.gov They form the core of many successful insecticides, herbicides, and fungicides. agropages.com The fourth generation of pesticides, in particular, features many pyridine-based structures known for their high efficacy and improved safety profiles. agropages.com

This compound serves as a key intermediate for the synthesis of novel agrochemical candidates. The chloro- and iodo- substituents are not only useful for building the final molecular structure but are also common features in active agrochemicals themselves. Researchers can use this building block to:

Synthesize analogs of existing pesticides to improve activity or overcome resistance.

Create novel, highly substituted pyridine derivatives for screening against new agricultural targets.

Explore the impact of different substitution patterns on the biological activity and environmental profile of potential new products.

The versatility of this intermediate allows for the efficient exploration of the chemical space around the halogenated pyridine motif, which is crucial for the discovery of the next generation of crop protection agents. researchgate.net

Sustainable and Flow Chemistry Approaches in the Synthesis of Halogenated Nicotinaldehydes

Green Chemistry Principles in Synthetic Route Design

A primary focus of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. sigmaaldrich.com In the context of synthesizing nicotinaldehyde derivatives, research has explored the use of aqueous systems to create more economical and ecologically acceptable processes. google.comgoogle.com For instance, using aqueous acetic acid as a solvent in the hydrogenation of cyanopyridines to produce nicotinaldehydes has been shown to allow for milder reaction conditions and improved selectivity. google.comgoogle.com

Solvent-free, or solid-state, reactions represent another effective green strategy, often accelerated by methods like microwave irradiation or grinding. researchgate.net These approaches can lead to shorter reaction times, higher yields, and simplified product work-up, completely eliminating solvent-related waste. rsc.org The application of bio-based solvents, such as those derived from renewable feedstocks, is also a promising avenue for reducing reliance on petrochemicals. sigmaaldrich.com

Table 1: Comparison of Select Green Solvents in Heterocyclic Synthesis

| Solvent/Condition | Key Advantages | Relevant Principles of Green Chemistry |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, readily available. | Safer Solvents & Auxiliaries; Use of Renewable Feedstocks. |

| Polarclean | Recyclable, enables easy product isolation and catalyst reuse. nih.gov | Safer Solvents & Auxiliaries; Waste Prevention. |

| Solvent-Free | Eliminates solvent waste, can lead to faster reactions and easier purification. rsc.org | Safer Solvents & Auxiliaries; Waste Prevention. |

| Bio-Based Solvents (e.g., Ethanol) | Derived from renewable resources, lower carbon footprint, often biodegradable. sigmaaldrich.com | Use of Renewable Feedstocks; Design for Degradation. |

Many traditional methods for functionalizing pyridine (B92270) rings rely on transition-metal catalysts, which can be toxic, expensive, and difficult to remove from the final product, leading to waste. A greener approach involves the development of catalyst-free reactions or the use of organocatalysts—small, metal-free organic molecules that can facilitate chemical transformations.

Recent advancements have demonstrated the potential of photochemical organocatalysis for the functionalization of pyridines. iciq.orgunibo.itresearchgate.netacs.org For example, a dithiophosphoric acid has been identified as a versatile organocatalyst capable of acting as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor to enable the C-H functionalization of pyridines with high regioselectivity. unibo.itresearchgate.net Developing similar organocatalytic strategies for the targeted chlorination and iodination of the nicotinaldehyde scaffold would represent a significant step toward a more sustainable synthesis of compounds like 6-Chloro-4-iodonicotinaldehyde.

Continuous Flow Synthesis and Microreactor Technology

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability, making it a powerful tool for developing sustainable synthetic processes. rsc.orgwiley.com

The synthesis of iodo-aromatic compounds often involves the use of highly reactive and hazardous organolithium reagents, for instance, in lithium-halogen exchange reactions. In conventional batch reactors, the use of these reagents on a large scale is challenging due to the difficulty in dissipating the heat generated during the reaction, which can lead to thermal runaways and the formation of unsafe byproducts. ucc.ieresearchgate.net

Flow chemistry provides a robust solution to these safety concerns. ucc.ie The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, preventing the formation of local hotspots and enabling precise temperature control. rsc.orgvapourtec.com This enhanced control makes it possible to safely handle highly exothermic reactions and unstable intermediates. acs.orgthieme-connect.de Consequently, employing flow chemistry for the synthesis of this compound, particularly if organolithium intermediates are involved, would drastically improve the safety profile of the process, allowing for operations that would be considered too hazardous for large-scale batch production. researchgate.netvapourtec.com

Table 2: Advantages of Continuous Flow Chemistry for Hazardous Reactions

| Feature | Benefit in Flow Chemistry | Impact on Synthesis |

|---|---|---|

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Prevents hotspots and thermal runaways, enabling safe use of highly exothermic reagents. |

| Mixing | Rapid and efficient mixing of reagents. | Minimizes side reactions caused by poor mixing, improving selectivity. |

| Reaction Volume | Small internal volume of the reactor at any given time. | Significantly reduces the risk associated with handling explosive or toxic materials. |

| Parameter Control | Precise control over temperature, pressure, and residence time. | Allows for optimization of reaction conditions to maximize yield and minimize byproduct formation. |

| Automation | Enables automated and continuous production. | Improves reproducibility and reduces manual handling of hazardous substances. |

For the synthesis of a polysubstituted molecule like this compound, achieving the correct regioselectivity during the halogenation steps is critical. Flow chemistry can offer superior control over these transformations. For example, by ensuring rapid mixing and uniform temperature, flow reactors can minimize the formation of isomeric impurities that might arise in a batch process, leading to a cleaner product and simplifying purification. mdpi.com The ability to operate under high-pressure and high-temperature conditions in a controlled manner can also accelerate reactions and drive them to completion, often resulting in higher yields in shorter timeframes compared to batch methods. researchgate.net

Scalability of Synthesis for Research Applications

The transition from laboratory-scale batch synthesis to a more scalable and continuous process is a critical step in making halogenated nicotinaldehydes, such as this compound, more accessible for extensive research applications. Flow chemistry offers significant advantages in this regard, primarily through enhanced control over reaction parameters, improved safety, and straightforward scalability. mt.comsravathi.com

The scalability of such a flow synthesis can be approached in two primary ways:

Numbering-up: This strategy involves running multiple flow reactors in parallel. It is a straightforward method to increase production capacity without altering the optimized reaction conditions of a single reactor. This approach is particularly advantageous for maintaining high heat and mass transfer rates, which are crucial for selective and high-yielding halogenation reactions. nih.gov

Sizing-up: This involves increasing the dimensions of the reactor, such as the internal diameter and length of the tubing or the size of the packed-bed cartridge. While seemingly simple, this can sometimes necessitate re-optimization of reaction parameters to maintain the same level of performance due to changes in surface-area-to-volume ratios and mixing efficiencies. nih.gov

For research applications where varying quantities of this compound might be required, a modular flow setup would be highly beneficial. This would allow for the easy addition or removal of reactor units ("numbering-up") to match the desired output. The enhanced safety features of flow chemistry, such as small reaction volumes at any given time, are particularly pertinent when dealing with potentially hazardous halogenating agents. sravathi.comrsc.org This minimizes the risks associated with exothermic events and the handling of corrosive materials, making the synthesis more amenable to a standard research laboratory environment.

Below is an interactive data table illustrating a hypothetical comparison of scalability parameters between a traditional batch process and a continuous flow process for the synthesis of this compound.

Integration of Green Chemistry Metrics in Process Development

The development of synthetic routes for compounds like this compound should be guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.gov Green chemistry metrics provide a quantitative framework to assess the "greenness" of a chemical process and can be instrumental in comparing different synthetic strategies. mdpi.comresearchgate.net Key metrics include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). researchgate.net

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the hypothetical iodination of 6-Chloronicotinaldehyde to this compound, a higher atom economy would be achieved with reagents where a larger proportion of their atoms are incorporated into the final product.

The E-Factor provides a broader measure of the waste generated in a process and is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

This metric considers all waste streams, including by-products, unreacted starting materials, and solvent losses. A lower E-Factor indicates a more environmentally friendly process.

Process Mass Intensity (PMI) is a comprehensive metric that evaluates the total mass of materials used to produce a certain mass of product. It is calculated as:

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

PMI takes into account all materials used in a process, including reactants, solvents, reagents, and process water. A lower PMI value signifies a more sustainable and efficient process.

The application of flow chemistry to the synthesis of this compound can positively influence these green chemistry metrics. Continuous processing often leads to higher yields and selectivities, which directly reduces the E-Factor and PMI. nih.gov Furthermore, the reduced reaction volumes and efficient mixing in flow reactors can minimize solvent usage and by-product formation.

The following interactive data table presents a hypothetical comparison of green chemistry metrics for the synthesis of this compound via a traditional batch process versus a conceptual continuous flow process. The values are illustrative and would depend on the specific reaction conditions.

By integrating these metrics from the early stages of process development, chemists can make more informed decisions to design and optimize synthetic routes that are not only efficient and scalable but also environmentally responsible.

Q & A

Q. How can researchers address bias when interpreting catalytic efficiency data involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.